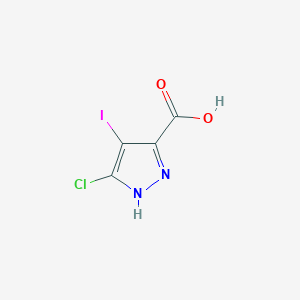
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-iodopyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group . Another approach includes the use of 1,3-dicarbonyl compounds and hydrazine derivatives, followed by halogenation to introduce the chlorine and iodine substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Dehalogenated pyrazole derivatives.
Scientific Research Applications
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine and iodine substituents can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways . The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodo-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a phenyl group and an aldehyde functional group.
4-Iodo-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and iodine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity . The combination of these substituents with the carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C4H2ClIN2O2 |
|---|---|
Molecular Weight |
272.43 g/mol |
IUPAC Name |
5-chloro-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2ClIN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10) |
InChI Key |
BKDJGUGVGOHZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


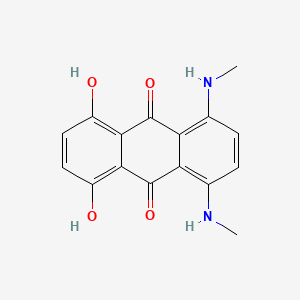
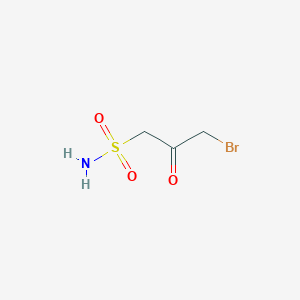
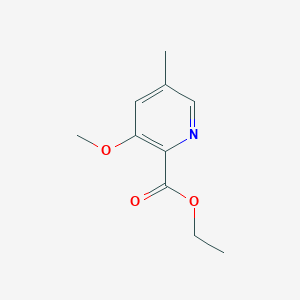
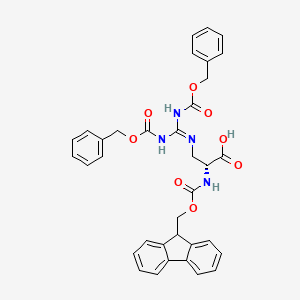
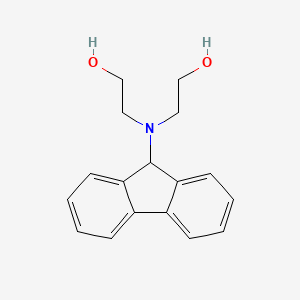
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
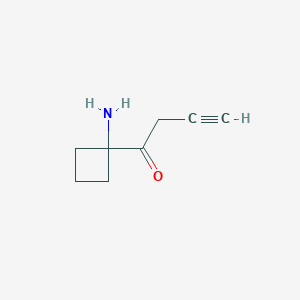
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)


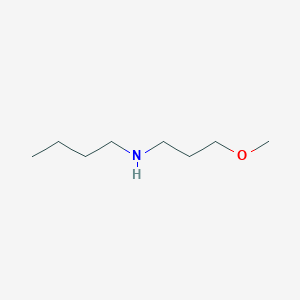
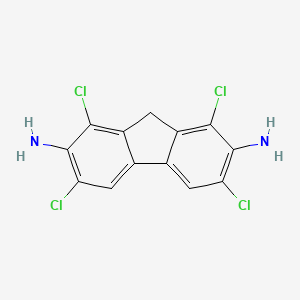
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)
